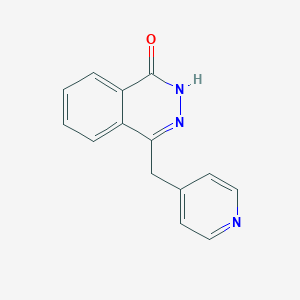

4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(pyridin-4-ylmethyl)-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c18-14-12-4-2-1-3-11(12)13(16-17-14)9-10-5-7-15-8-6-10/h1-8H,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQMWTLRDNQDIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355038 | |

| Record name | 4-[(Pyridin-4-yl)methyl]phthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107558-48-5 | |

| Record name | 4-[(Pyridin-4-yl)methyl]phthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Pyridylmethyl)-1(2H)-phtalazinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis of 4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one, a key intermediate in the preparation of various pharmaceutically active compounds, including the angiogenesis inhibitor Vatalanib.[1] This guide outlines the detailed reaction mechanism, experimental protocols, and quantitative data associated with a common synthetic route. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry and drug development.

Compound Profile

A summary of the key identifiers and properties of the target compound is provided in the table below.

| Property | Value |

| IUPAC Name | 4-(pyridin-4-ylmethyl)-2H-phthalazin-1-one |

| Synonyms | 4-(4-Pyridylmethyl)-1(2H)-phtalazinone |

| CAS Number | 107558-48-5 |

| Molecular Formula | C₁₄H₁₁N₃O |

| Molecular Weight | 237.26 g/mol |

| Appearance | Neat |

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The general workflow involves the initial reaction of a phthalic acid derivative with a pyridine-containing reagent, followed by cyclization with hydrazine.

Caption: Two-step synthesis workflow for this compound.

Experimental Protocols

The following section details the experimental procedures for the synthesis of this compound.

Step 1: Synthesis of the Intermediate

This step involves a condensation reaction between phthalide and methyl isonicotinate.

-

Reagents:

-

Phthalide

-

Methyl Isonicotinate

-

Sodium Methoxide (CH₃ONa)

-

Methanol (CH₃OH)

-

-

Procedure:

-

In a suitable reaction vessel, dissolve phthalide and methyl isonicotinate in methanol.

-

Add sodium methoxide to the solution.

-

Heat the reaction mixture to 65°C and maintain for 2.5 hours.

-

Monitor the reaction progress by an appropriate analytical method (e.g., TLC).

-

Upon completion, cool the reaction mixture and proceed with workup and purification to isolate the intermediate product.

-

-

Yield: Approximately 52%.[2]

Step 2: Synthesis of this compound

This final step involves the cyclization of the intermediate product with hydrazine hydrate.

-

Reagents:

-

Intermediate from Step 1

-

Hydrazine Hydrate (NH₂NH₂·H₂O)

-

-

Procedure:

-

Combine the intermediate product with hydrazine hydrate in a reaction vessel.

-

Heat the mixture to 110°C and maintain for 8 hours.

-

Monitor the reaction for completion.

-

After the reaction is complete, cool the mixture and perform a suitable workup, which may include precipitation and filtration.

-

Purify the crude product, for instance, by recrystallization, to obtain the final this compound.

-

-

Yield: Approximately 82%.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the described synthetic route.

| Step | Reaction Time (hours) | Temperature (°C) | Yield (%) |

| 1 | 2.5 | 65 | 52 |

| 2 | 8 | 110 | 82 |

Safety and Handling

Standard laboratory safety precautions should be observed when performing this synthesis. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. Refer to the Safety Data Sheets (SDS) for each reagent for specific handling and disposal information.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving a condensation reaction followed by cyclization. The methodologies outlined in this guide provide a framework for the successful laboratory-scale production of this valuable chemical intermediate. Further optimization of reaction conditions may lead to improved yields and purity.

References

An In-depth Technical Guide to the Chemical Properties and Biological Activity of 4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one is a heterocyclic organic compound that has garnered significant interest in the field of drug discovery, primarily for its role as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin and leptin signaling pathways, and its inhibition is a promising therapeutic strategy for the treatment of type 2 diabetes, obesity, and cancer.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of this compound, with a focus on its interaction with PTP1B.

Chemical and Physical Properties

This section details the fundamental chemical and physical characteristics of this compound. The data is compiled from various sources and presented for easy reference.[3][4][5]

| Property | Value | Source |

| IUPAC Name | 4-(pyridin-4-ylmethyl)-2H-phthalazin-1-one | [3] |

| CAS Number | 107558-48-5 | [3] |

| Molecular Formula | C₁₄H₁₁N₃O | [3][5] |

| Molecular Weight | 237.26 g/mol | [3][5] |

| Appearance | Off-white to pale yellow solid (predicted) | General knowledge |

| Melting Point | 168-170 °C (for the related compound 4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one) | [6] |

| Solubility | Good solubility in organic solvents such as ethanol and dichloromethane. Limited solubility in water. | General knowledge |

| XLogP3-AA | 1.5 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

Spectroscopic Data

Infrared (IR) Spectroscopy (Predicted):

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 (broad) | N-H stretching vibration of the lactam |

| 3100-3000 | Aromatic C-H stretching |

| ~1660 (strong) | C=O (lactam) stretching vibration |

| 1600-1450 | C=C and C=N stretching vibrations of the aromatic and heterocyclic rings |

Mass Spectrometry (MS) (Predicted Fragmentation):

The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 237. Key fragmentation pathways would likely involve the cleavage of the bond between the phthalazinone and the pyridinylmethyl moieties, leading to fragments corresponding to the pyridinylmethyl cation (m/z 92) and the phthalazinone ring.

Synthesis Protocol

A detailed, experimentally validated protocol for the synthesis of this compound is not explicitly available. However, based on established methods for the synthesis of phthalazinone derivatives, the following two-step procedure is proposed.[7][8][9]

Synthesis Workflow

Step 1: Friedel-Crafts Acylation to form 2-(pyridin-4-ylacetyl)benzoic acid

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend phthalic anhydride (1 equivalent) and a Lewis acid catalyst (e.g., anhydrous aluminum chloride, 2.2 equivalents) in an inert solvent such as dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add 4-picoline (1 equivalent) to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the starting materials are consumed (monitored by TLC).

-

Cool the reaction mixture and carefully quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(pyridin-4-ylacetyl)benzoic acid.

-

Purify the intermediate by recrystallization or column chromatography.

Step 2: Cyclocondensation to form this compound

-

Dissolve the purified 2-(pyridin-4-ylacetyl)benzoic acid (1 equivalent) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask fitted with a reflux condenser.

-

Add hydrazine hydrate (1.2-1.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the final product, this compound.

Biological Activity: PTP1B Inhibition

This compound is a known inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). This section details the signaling pathway affected and provides experimental protocols to assess its inhibitory activity.

PTP1B Signaling Pathway

PTP1B is a critical negative regulator of the insulin signaling pathway. It dephosphorylates the activated insulin receptor (IR) and its downstream substrate, Insulin Receptor Substrate 1 (IRS-1), thereby attenuating the signaling cascade that leads to glucose uptake.[1][10] Inhibition of PTP1B is expected to enhance insulin sensitivity.

Experimental Protocols for PTP1B Inhibition Assays

This colorimetric assay is a standard method for measuring PTP1B activity.[2][10][11][12]

Workflow:

Materials:

-

Recombinant human PTP1B

-

p-Nitrophenyl phosphate (pNPP)

-

Assay Buffer: 50 mM citrate buffer (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT

-

Stop Solution: 1 M NaOH

-

Test compound (this compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

In a 96-well plate, add 10 µL of the diluted test compound solution to the appropriate wells. Include wells for a positive control (a known PTP1B inhibitor) and a negative control (assay buffer with DMSO).

-

Add 20 µL of the PTP1B enzyme solution (e.g., 1 µg/mL) to each well.

-

Pre-incubate the plate at 37 °C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding 40 µL of 4 mM pNPP solution to each well.

-

Incubate the plate at 37 °C for 30 minutes.

-

Stop the reaction by adding 100 µL of 1 M NaOH to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to the controls and determine the IC₅₀ value.

This assay assesses the effect of the inhibitor on PTP1B activity in a cellular context by measuring glucose uptake in an insulin-sensitive cell line, such as L6 myotubes.[1]

Workflow:

Materials:

-

L6 rat myoblast cell line

-

Cell culture reagents (DMEM, FBS, etc.)

-

Test compound

-

Insulin

-

2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxyglucose (2-NBDG)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microplate reader

Procedure:

-

Seed L6 myoblasts in a 96-well plate and differentiate them into myotubes.

-

Serum-starve the differentiated myotubes for 3-4 hours.

-

Treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with a sub-maximal concentration of insulin (e.g., 10 nM) for 30 minutes at 37 °C.

-

Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37 °C.

-

Terminate the glucose uptake by aspirating the medium and washing the cells three times with ice-cold PBS.

-

Measure the fluorescence of the cell lysates using a fluorescence microplate reader.

-

Analyze the data to determine the effect of the inhibitor on insulin-stimulated glucose uptake.

Conclusion

This compound is a compound of significant interest due to its inhibitory activity against PTP1B, a key therapeutic target for metabolic diseases. This guide has provided a detailed overview of its chemical properties, a plausible synthetic route, and robust protocols for evaluating its biological activity. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug development, facilitating further investigation into the therapeutic potential of this and related compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-[(Pyridin-4-yl)methyl]-2H-phthalazin-1-one | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. 4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. PTP1B enzymatic assay [bio-protocol.org]

- 12. bioassaysys.com [bioassaysys.com]

The Multifaceted Mechanisms of Action of Phthalazinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The phthalazinone scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with a wide spectrum of pharmacological activities. These compounds have shown significant promise in the treatment of various diseases, most notably cancer, inflammation, and neurological disorders. This technical guide provides an in-depth exploration of the core mechanisms of action of phthalazinone derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Inhibition of Poly (ADP-ribose) Polymerase (PARP)

One of the most well-established mechanisms of action for phthalazinone derivatives is the inhibition of Poly (ADP-ribose) Polymerase (PARP), a family of enzymes crucial for DNA repair.[1][2] PARP inhibitors have gained significant attention as anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[3]

Phthalazinone-based PARP inhibitors, such as the FDA-approved drug Olaparib, act as competitive inhibitors by binding to the nicotinamide-binding site of the PARP enzyme.[2][3] This prevents the recruitment of PARP to sites of DNA single-strand breaks (SSBs), leading to the accumulation of these breaks. During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., BRCA-mutated cancers), these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, apoptosis.[3]

Quantitative Data: PARP Inhibition

| Compound | Target | IC50 | Cell Line | Reference |

| Olaparib | PARP1 | 139 nM | - | [4] |

| Compound 23 | PARP1 | < IC50 of Olaparib | Capan-1 (BRCA2-deficient) | [2][3] |

| YCH1899 | PARP | 0.89 nM | Olaparib-resistant cells | [5] |

| YCH1899 | PARP | 1.13 nM | Talazoparib-resistant cells | [5] |

| DLC-1 | PARP-1 | <0.2 nM | - | [6] |

| DLC-1 | - | 0.08 µM | MDA-MB-436 | [6] |

| DLC-50 | PARP-1 | 0.53 nM | - | [6] |

| DLC-50 | HDAC-1 | 17 nM | - | [6] |

| Compound 11c | PARP-1 | 97 nM | A549 | [4] |

Signaling Pathway: PARP Inhibition and Synthetic Lethality

Caption: PARP Inhibition and Synthetic Lethality in BRCA-Deficient Cancer Cells.

Experimental Protocol: In Vitro PARP1 Inhibition Assay

This protocol is a generalized representation based on commonly used methods.[2][3]

-

Materials: Recombinant human PARP1 enzyme, activated DNA (e.g., sonicated calf thymus DNA), NAD+, biotinylated NAD+, streptavidin-coated plates, anti-PARP1 antibody, HRP-conjugated secondary antibody, TMB substrate, stop solution, and test compounds (phthalazinone derivatives).

-

Procedure:

-

Coat a 96-well plate with streptavidin and incubate overnight at 4°C.

-

Wash the plate with a suitable buffer (e.g., PBS with 0.05% Tween 20).

-

Add a reaction mixture containing recombinant PARP1 enzyme, activated DNA, and varying concentrations of the test compound or vehicle control to each well.

-

Initiate the PARP reaction by adding a mixture of NAD+ and biotinylated NAD+. Incubate at room temperature for a specified time (e.g., 1 hour).

-

Stop the reaction by adding a potent PARP inhibitor or by washing the plate.

-

Wash the plate to remove unincorporated biotinylated NAD+.

-

Add an anti-PARP1 antibody and incubate.

-

Wash the plate and add an HRP-conjugated secondary antibody.

-

Wash the plate and add TMB substrate.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm using a plate reader.

-

-

Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinase Inhibition

Phthalazinone derivatives have demonstrated potent inhibitory activity against a variety of protein kinases, which are key regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of cancer, making them attractive therapeutic targets.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

VEGFRs are receptor tyrosine kinases that play a pivotal role in angiogenesis, the formation of new blood vessels.[7][8] Inhibition of VEGFR signaling can starve tumors of the blood supply they need to grow and metastasize. Several phthalazinone derivatives have been developed as potent VEGFR-2 inhibitors.[8][9][10] These compounds typically bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream signaling molecules.[8]

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is another receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation.[11] Phthalazinone-based compounds have been shown to inhibit EGFR, often in addition to VEGFR-2, making them dual inhibitors.[9][10]

Quantitative Data: Kinase Inhibition

| Compound | Target | IC50 | Cell Line | Reference |

| Compound 7a | VEGFR-2 | 0.11 µM | - | [8] |

| Compound 7b | VEGFR-2 | 0.31 µM | - | [8] |

| Compound 8b | VEGFR-2 | 0.91 µM | - | [8] |

| Compound 8c | VEGFR-2 | 0.72 µM | - | [8] |

| Sorafenib | VEGFR-2 | 0.1 µM | - | [8] |

| Vatalanib-based derivatives | VEGFR-2 | 0.023-0.41 nM | - | [9] |

| Vatalanib-based derivatives | EGFR | - | - | [9] |

| Compound 12d | EGFR | 21.4 nM | - | [11] |

| Erlotinib | EGFR | 80 nM | - | [11] |

| 4-(Pyrazole-3-ylamino)phenyl-2Hphthalazin-1-one | Aurora-A kinase | 71 nM | HCT116 | [12] |

Signaling Pathway: VEGFR-2 Inhibition

Caption: Inhibition of the VEGFR-2 Signaling Pathway by Phthalazinone Derivatives.

Experimental Protocol: Kinase Inhibition Assay (General)

This protocol outlines a common method for assessing kinase inhibition, such as for VEGFR-2 or EGFR.

-

Materials: Recombinant kinase (e.g., VEGFR-2), substrate peptide, ATP, kinase buffer, test compounds, and a detection system (e.g., ADP-Glo™ Kinase Assay, Promega).

-

Procedure:

-

Add the kinase, substrate, and test compound at various concentrations to the wells of a 96-well plate.

-

Initiate the kinase reaction by adding ATP. Incubate at a specific temperature (e.g., 30°C) for a set time.

-

Stop the kinase reaction and measure the amount of product formed or ATP consumed using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent to deplete the remaining ATP, followed by a second reagent to convert the generated ADP back to ATP, which is then measured via a luciferase-based reaction.

-

-

Data Analysis: The amount of light produced is proportional to the kinase activity. IC50 values are determined by plotting the percentage of kinase inhibition against the log of the compound concentration.

Other Notable Mechanisms of Action

Beyond PARP and kinase inhibition, phthalazinone derivatives have demonstrated a range of other mechanisms, highlighting their versatility.

Anti-inflammatory Activity

Certain phthalazinone derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2) and 5-lipoxygenase (LOX-5), enzymes involved in the inflammatory cascade.[13][14]

Acetylcholinesterase (AChE) Inhibition

In the context of neurodegenerative diseases like Alzheimer's, some phthalazinone-based compounds have been designed as acetylcholinesterase (AChE) inhibitors.[15][16] By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain.

Topoisomerase II Inhibition

Some phthalazinone derivatives have been found to act as topoisomerase II inhibitors.[17][18][19] Topoisomerase II is an enzyme that alters the topology of DNA and is essential for DNA replication and transcription. Its inhibition leads to DNA damage and cell death.

Antiviral Activity

A specific phthalazinone derivative has shown efficacy against the rabies virus by targeting its replication complex.[20]

Experimental Workflow: General Drug Discovery and Evaluation

Caption: A Generalized Workflow for the Discovery and Evaluation of Phthalazinone Derivatives.

Conclusion

Phthalazinone derivatives represent a highly versatile class of compounds with a multitude of mechanisms of action. Their ability to potently and often selectively inhibit key biological targets such as PARP and various protein kinases has established them as a cornerstone in the development of new therapeutics, particularly in oncology. The continued exploration of this chemical scaffold, coupled with a deeper understanding of its diverse mechanisms of action, holds significant promise for the future of drug discovery and development. This guide provides a foundational understanding for researchers and scientists to build upon in their pursuit of novel and effective treatments for a range of human diseases.

References

- 1. Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]

- 4. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02103G [pubs.rsc.org]

- 8. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New 1-phthalazinone Scaffold based Compounds: Design, Synthesis, Cytotoxicity and Protein Kinase Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of new potent phthalazine derivatives with VEGFR-2 and EGFR kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis, in vitro, and in vivo evaluation of novel phthalazinone-based derivatives as promising acetylcholinesterase inhibitors for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, biological evaluation and molecular modeling studies of phthalazin-1(2H)-one derivatives as novel cholinesterase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Design, synthesis, molecular modeling, in vivo studies and anticancer activity evaluation of new phthalazine derivatives as potential DNA intercalators and topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Architecture of Inhibition: A Technical Guide to the Structure-Activity Relationship of Phthalazinone PARP Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the structure-activity relationship (SAR) of phthalazinone-based poly(ADP-ribose) polymerase (PARP) inhibitors. Through a detailed examination of quantitative data, experimental methodologies, and key signaling pathways, this document provides a comprehensive resource for professionals engaged in the discovery and development of novel cancer therapeutics.

Introduction: The Critical Role of PARP Inhibition in Oncology

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes central to the DNA damage response (DDR).[1] PARP1, the most abundant and well-characterized member, acts as a DNA damage sensor, recognizing single-strand breaks (SSBs) and initiating their repair through the base excision repair (BER) pathway.[1] Upon binding to damaged DNA, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, recruiting the necessary DNA repair machinery.[2][3]

In cancers with deficiencies in other DNA repair pathways, such as those harboring BRCA1/2 mutations, tumor cells become heavily reliant on PARP-mediated repair for survival. The inhibition of PARP in these contexts leads to the accumulation of unrepaired SSBs, which are converted to cytotoxic double-strand breaks (DSBs) during replication, ultimately resulting in cancer cell death through a mechanism known as synthetic lethality.[4]

Phthalazinone-based compounds have emerged as a clinically significant class of PARP inhibitors, with Olaparib being the first-in-class drug approved for the treatment of BRCA-mutated ovarian and breast cancers.[4][5] Understanding the intricate relationship between the chemical structure of these inhibitors and their biological activity is paramount for the rational design of next-generation therapies with improved potency, selectivity, and pharmacokinetic profiles.

The Phthalazinone Pharmacophore: Key Structural Features for PARP Inhibition

The inhibitory activity of phthalazinone derivatives is intrinsically linked to their ability to occupy the nicotinamide binding pocket of the PARP catalytic domain, thereby competing with the natural substrate, NAD+.[4] The core phthalazinone scaffold serves as a crucial anchor, forming key hydrogen bonding interactions with amino acid residues within this pocket, including Gly863 and Ser904. The structure-activity relationship of these inhibitors can be systematically dissected by examining the contributions of different structural components.

A generalized structure of a phthalazinone PARP inhibitor can be envisioned as comprising three key moieties:

-

The Phthalazinone Core: This bicyclic aromatic system is the primary pharmacophore responsible for anchoring the molecule in the NAD+ binding pocket.

-

The Linker: This region connects the phthalazinone core to the terminal group and its length and flexibility can significantly influence binding affinity.

-

The Terminal Group: This moiety often interacts with the solvent-exposed region of the binding pocket and can be modified to enhance potency, selectivity, and physicochemical properties.

The following sections will delve into the quantitative data and experimental methodologies that have elucidated these SAR principles.

Quantitative Structure-Activity Relationship (QSAR) Data

The potency of phthalazinone PARP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against PARP enzymes (primarily PARP1 and PARP2) and their half-maximal effective concentration (EC50) or IC50 in cellular assays. The following tables summarize key quantitative data from published studies, highlighting the impact of structural modifications on inhibitory activity.

| Compound | R Group (Linker and Terminal Group) | PARP1 IC50 (nM) | Capan-1 Cell IC50 (µM) | Reference |

| Olaparib | 4-(piperazine-1-carbonyl)benzyl | 5 | 10.412 | [4] |

| Compound 13 | 4-((4-methylpiperazin-1-yl)methyl)benzyl | 6.87 | > 19 | |

| Compound 14 | 4-((4-ethylpiperazin-1-yl)methyl)benzyl | 5.31 | 8.651 | |

| Compound 15 | 4-((4-propylpiperazin-1-yl)methyl)benzyl | 7.25 | > 19 | |

| Compound 22 | 4-((4-(thiazol-2-yl)piperazin-1-yl)methyl)benzyl | 4.13 | 11.375 | |

| Compound 23 | 4-((4-(5-methylthiazol-2-yl)piperazin-1-yl)methyl)benzyl | 3.24 | 7.532 | |

| DLC-1 | Dithiocarbamate derivative | <0.2 | 0.08 (MDA-MB-436) | [6] |

| DLC-6 | Dithiocarbamate derivative | <0.2 | Not Reported | [6] |

Table 1: PARP1 Inhibitory Activity and Anti-proliferative Activity of Selected Phthalazinone Derivatives.

| Compound | PARP1 IC50 (nM) | HDAC1 IC50 (nM) | MDA-MB-436 Cell IC50 (µM) | MDA-MB-231 Cell IC50 (µM) | MCF-7 Cell IC50 (µM) | Reference |

| DLC-49 | 0.53 | 17 | Not Reported | Not Reported | Not Reported | [6] |

| DLC-50 | Not Reported | Not Reported | 0.30 | 2.70 | 2.41 | [6] |

Table 2: Dual PARP-1/HDAC-1 Inhibitory Activity of Phthalazinone Derivatives.

Analysis of SAR from the data reveals several key trends:

-

The nature of the substituent on the terminal piperazine ring significantly impacts activity. For instance, the introduction of a thiazole moiety (Compound 22) and a methylthiazole group (Compound 23) leads to enhanced PARP1 inhibition compared to Olaparib.

-

The length of the alkyl chain on the piperazine nitrogen can influence potency. While a simple methyl group (Compound 13) is well-tolerated, longer chains like propyl (Compound 15) can be detrimental to activity.

-

Modification of the core structure to include dithiocarbamate fragments can lead to exceptionally potent PARP1 inhibitors , with IC50 values in the sub-nanomolar range (DLC-1, DLC-6).[6]

-

Hybrid molecules incorporating pharmacophores for other targets, such as HDACs, can yield dual inhibitors with potent activity against both enzymes (DLC-49).[6]

Experimental Protocols

The generation of reliable SAR data is contingent upon the use of robust and well-validated experimental assays. This section provides detailed methodologies for the key experiments cited in the development of phthalazinone PARP inhibitors.

In Vitro PARP1 Enzyme Inhibition Assay (Chemiluminescent)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of purified PARP1.

Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1. The resulting biotinylated histones are detected using streptavidin-conjugated horseradish peroxidase (HRP) and a chemiluminescent substrate.[7]

Materials:

-

Recombinant human PARP1 enzyme

-

Histone-coated 96-well plates

-

Activated DNA (e.g., sheared salmon sperm DNA)

-

Biotinylated NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

Streptavidin-HRP

-

Chemiluminescent substrate

-

Test compounds and positive control (e.g., Olaparib)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in assay buffer.

-

Reaction Setup: To the histone-coated wells, add the PARP1 enzyme, activated DNA, and the test compound or vehicle control.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding biotinylated NAD+.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 1 hour).

-

Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP and incubate. After another wash step, add the chemiluminescent substrate.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Intracellular PARylation Assay (ELISA-based)

This cell-based assay measures the level of PAR formation within cells, providing an indication of PARP activity in a more physiological context.

Principle: This is a sandwich ELISA-based assay that captures PARylated proteins from cell lysates onto an antibody-coated plate. A second antibody is then used to detect the captured PARylated proteins.[8][9]

Materials:

-

Cell line of interest (e.g., a cancer cell line)

-

Cell culture medium and reagents

-

DNA damaging agent (e.g., hydrogen peroxide)

-

Lysis buffer

-

Anti-PAR antibody-coated 96-well plate

-

Detection antibody (e.g., anti-PAR-HRP)

-

Substrate for HRP

-

Test compounds

Procedure:

-

Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration.

-

Induction of PARP Activity: Induce DNA damage and subsequent PARP activation by treating the cells with a DNA damaging agent.

-

Cell Lysis: Lyse the cells to release the intracellular proteins.

-

Capture of PARylated Proteins: Add the cell lysates to the anti-PAR antibody-coated plate and incubate to allow the capture of PARylated proteins.

-

Detection: Wash the plate and add the detection antibody. After incubation and washing, add the substrate and measure the resulting signal (e.g., absorbance or luminescence).

-

Data Analysis: Determine the EC50 value of the compound for inhibiting intracellular PARylation.

MTT Cell Proliferation Assay

This colorimetric assay is used to assess the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[10]

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line (e.g., Capan-1)

-

Cell culture medium and reagents

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Test compounds

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Compound Treatment: After allowing the cells to attach, treat them with a range of concentrations of the test compounds.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: PARP1 signaling pathway in response to DNA single-strand breaks.

Caption: Experimental workflow for the in vitro PARP1 chemiluminescent inhibition assay.

Caption: Key structural components and favorable modifications for phthalazinone PARP inhibitors.

Conclusion and Future Directions

The phthalazinone scaffold has proven to be a remarkably versatile and effective platform for the development of potent and selective PARP inhibitors. The extensive SAR studies conducted to date have provided invaluable insights into the molecular determinants of their inhibitory activity. The core phthalazinone moiety, the nature of the linker, and the functionality of the terminal group all play critical roles in defining the potency and pharmacological properties of these compounds.

Future research in this area will likely focus on several key objectives:

-

Enhancing Selectivity: While many current inhibitors target both PARP1 and PARP2, the development of isoform-selective inhibitors could lead to improved therapeutic windows and a reduction in off-target effects.

-

Overcoming Resistance: As with any targeted therapy, the emergence of resistance is a significant clinical challenge. The design of novel phthalazinone derivatives that can overcome known resistance mechanisms is a high priority.

-

Developing Dual-Targeted Inhibitors: The promising results with dual PARP/HDAC inhibitors suggest that targeting multiple pathways involved in cancer cell survival could be a powerful therapeutic strategy.

-

Improving Drug-like Properties: Continued optimization of the pharmacokinetic and pharmacodynamic properties of phthalazinone inhibitors will be essential for their clinical success.

By leveraging the foundational SAR principles outlined in this guide, medicinal chemists and drug discovery scientists are well-equipped to continue the innovation of this important class of anticancer agents, ultimately leading to more effective treatments for patients.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]

- 5. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Biochemical and cell-based assays to interrogate ADP-ribosylation - Bio-Connect [bio-connect.nl]

- 9. biocompare.com [biocompare.com]

- 10. MTT assay overview | Abcam [abcam.com]

The Rise of Phthalazinones: A Technical Guide to Novel Compound Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The phthalazinone core, a privileged heterocyclic scaffold, has emerged as a cornerstone in modern medicinal chemistry, particularly in the quest for novel therapeutic agents. Its versatile structure has been ingeniously modified to yield a plethora of compounds with significant pharmacological activities. This technical guide provides an in-depth exploration of the discovery of novel phthalazinone-based compounds, focusing on their synthesis, biological evaluation, and mechanisms of action as potent inhibitors of key cellular targets implicated in a range of diseases, most notably cancer.

Quantitative Analysis of Novel Phthalazinone-Based Inhibitors

The development of novel phthalazinone derivatives has led to the identification of potent inhibitors against a variety of biological targets. The following tables summarize the quantitative data for several promising compounds, providing a comparative overview of their efficacy.

Table 1: Inhibitory Activity of Phthalazinone-Based PARP-1 Inhibitors

| Compound | Target | IC50 (nM) | Cell Line | Anti-proliferative Activity (IC50) | Reference |

| Olaparib (Lead Compound) | PARP-1 | 139 | - | - | [1] |

| Compound 11c | PARP-1 | 97 | A549 (Lung Carcinoma) | - | [1] |

| Compound 23 | PARP-1 | 3.24 | Capan-1 (BRCA2-deficient) | EC50 = 0.47 nM | [2] |

| DLC-1-6 | PARP-1 | <0.2 | - | - | [3] |

| DLC-49 | PARP-1 / HDAC-1 | 0.53 (PARP-1), 17 (HDAC-1) | - | - | [3] |

| DDT26 | PARP-1 | 4289 | MCF-7 | - | [4] |

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Table 2: Inhibitory Activity of Phthalazinone-Based Kinase Inhibitors

| Compound | Target | IC50 (nM) | Cell Line(s) | Anti-proliferative Activity (GI50/IC50) | Reference |

| Vatalanib (Reference) | VEGFR-2 | - | - | - | [5] |

| Phthalazinone Pyrazole Cpd | Aurora-A | - | HCT116 (Colon) | - | [6] |

| Compound Series | VEGFR-2 / EGFR | 0.023 - 0.41 (VEGFR-2) | DLD-1, LoVo (Colon); Panc-1, Paca-2 (Pancreas) | 0.18 - 780 nM (LoVo) | [5] |

| Compound 2g | VEGFR-2 | 148 | Hep G2, MCF-7 | 0.18 µM (Hep G2), 0.15 µM (MCF-7) | [7] |

| Compound 4a | VEGFR-2 | 196 | Hep G2, MCF-7 | 0.09 µM (Hep G2), 0.12 µM (MCF-7) | [7] |

| Compound 12b | VEGFR-2 | 17,800 | HCT-116 | 0.32 µM | [8] |

| DDT26 | BRD4 | 237 | TNBC cell lines, MCF-7 | - | [4] |

GI50: Half-maximal growth inhibition.

Table 3: Anti-proliferative Activity of Other Novel Phthalazinone Derivatives

| Compound(s) | Target/Activity | Cell Line | IC50/Activity | Reference |

| 2b, 2i | Anti-inflammatory | - | Comparable to Etoricoxib | [9] |

| 2h, 2j, 2g | Anti-proliferative | UO-31 (Renal Cancer) | Moderate Sensitivity | [9] |

| 1, 2e, 7d | Anti-proliferative | HepG2 (Liver), MCF-7 (Breast) | Significant and Selective | [10] |

| 6e, 8e, 6g, 9a-b, 9d, 9g | Anti-proliferative | A2780, NCI-H460, MCF-7 | < 10 µM | [11] |

| 11c | AR Antagonist | SC-3 | 0.18 µM | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the discovery and evaluation of novel phthalazinone-based compounds.

General Synthesis of 4-Substituted Phthalazin-1(2H)-ones

A common synthetic route to 4-substituted phthalazin-1(2H)-ones involves the condensation of a 2-acylbenzoic acid derivative with hydrazine hydrate.[10][12]

Example: Synthesis of 4-(4-Aminophenyl)phthalazin-1-(2H)-one [10]

-

To a solution of 2-(4-aminobenzoyl)-benzoic acid (10 mmol) in absolute ethanol (15 mL), add hydrazine hydrate (240 mmol).

-

Reflux the reaction mixture for 6 hours.

-

After cooling, the precipitate is filtered off.

-

Crystallize the solid from a dimethylformamide/water mixture to yield the final product.

In Vitro PARP-1 Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of Poly(ADP-ribose) polymerase-1 (PARP-1).[13]

-

In a 96-well plate, add the PARP-1 enzyme, a histone substrate, and the test phthalazinone compound at various concentrations in a reaction buffer.

-

Initiate the enzymatic reaction by adding biotinylated NAD+.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and transfer the contents to a streptavidin-coated plate to capture the biotinylated substrate.

-

After washing, add an anti-PAR antibody followed by a secondary antibody conjugated to a reporter enzyme (e.g., HRP).

-

Add a suitable substrate and measure the signal (e.g., absorbance or luminescence). The reduction in signal corresponds to the inhibition of PARP-1 activity.

Intracellular PARylation Assay

This cell-based assay measures the level of poly(ADP-ribose) (PAR) within cells, providing an indication of PARP activity in a cellular context.[14][15]

-

Culture cells in a 96-well plate and treat with the test phthalazinone compound for a specified period.

-

Induce DNA damage to stimulate PARP activity (e.g., using hydrogen peroxide).

-

Lyse the cells and add the cell lysates to a 96-well plate coated with an anti-PAR antibody.

-

Incubate to allow the capture of PARylated proteins.

-

Wash the wells and add a detection anti-PAR antibody, followed by a secondary HRP-conjugated antibody.

-

Add a chemiluminescent HRP substrate and measure the luminescence, which correlates with the level of cellular PARylation.

MTT Assay for Anti-proliferative Activity

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[16][17][18][19]

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Treat the cells with various concentrations of the phthalazinone compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vitro Kinase Inhibition Assay (VEGFR-2, EGFR, Aurora Kinase)

This assay determines the inhibitory effect of compounds on specific kinase activity. The following is a general protocol adaptable for kinases like VEGFR-2, EGFR, and Aurora kinases.[5][6][20]

-

In a 96-well plate, add the kinase buffer, a specific peptide substrate for the target kinase, and the recombinant kinase enzyme (e.g., VEGFR-2, EGFR, or Aurora-A).

-

Add the test phthalazinone compound at various concentrations. Include appropriate controls (no inhibitor and no enzyme).

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at a constant temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and add a detection reagent that measures the amount of ADP produced, which is proportional to the kinase activity (e.g., using ADP-Glo™ Kinase Assay).

-

Measure the luminescence using a plate reader and calculate the percentage of inhibition for each compound concentration to determine the IC50 value.

Proteasome Inhibition Assay

This assay measures the inhibition of proteasome activity in cell lysates.[21][22]

-

Prepare cell lysates from cells treated with or without the phthalazinone inhibitor.

-

In a black 96-well plate, add assay buffer and a fluorogenic proteasome substrate.

-

Add the cell lysate to each well.

-

Incubate the plate at 37°C for 60 minutes to allow for the cleavage of the fluorophore from the substrate by active proteasomes.

-

Measure the fluorescence using a fluorescent plate reader. A decrease in fluorescence intensity indicates proteasome inhibition.

Visualizing Molecular Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by phthalazinone derivatives and a general workflow for their discovery.

References

- 1. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]

- 3. Design and synthesis of 4-benzyl-1-(2H)-phthalazinone derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. promega.com [promega.com]

- 7. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

- 11. Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. tebubio.com [tebubio.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. atcc.org [atcc.org]

- 18. researchhub.com [researchhub.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. Development of novel proteasome inhibitors based on phthalazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one is a heterocyclic organic compound belonging to the phthalazinone class. It is a known key intermediate in the synthesis of Vatalanib, a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs).[1] The phthalazinone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. In silico modeling techniques are instrumental in understanding the structure-activity relationships (SAR) of such compounds, predicting their binding affinity to biological targets, and guiding the design of more potent and selective drug candidates.

Potential Biological Targets and Signaling Pathways

Based on the known activity of its derivative, Vatalanib, and the broader class of phthalazinone compounds, the primary biological target for this compound is likely to be Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . Another potential target, given the therapeutic applications of other phthalazinone derivatives, is Poly (ADP-ribose) polymerase-1 (PARP-1) .

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[2][3] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, as tumors require a dedicated blood supply to grow and metastasize.[4] Inhibition of VEGFR-2 is a well-established anti-cancer strategy.

The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways, including:

-

PLCγ-PKC-Raf-MEK-ERK (MAPK) Pathway: Primarily involved in endothelial cell proliferation.[2]

-

PI3K-Akt Pathway: Promotes endothelial cell survival and migration.[3]

-

Src Kinase Pathway: Contributes to vascular permeability and cell migration.[5]

An overview of the VEGFR-2 signaling pathway is depicted below:

Poly (ADP-ribose) polymerase-1 (PARP-1)

PARP-1 is a nuclear enzyme that plays a critical role in DNA repair, particularly in the base excision repair (BER) pathway.[6][7] Inhibition of PARP-1 has emerged as a promising therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality.

Upon detecting DNA single-strand breaks, PARP-1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins. This PARylation process recruits other DNA repair factors to the site of damage.[8] PARP-1 is also involved in the regulation of transcription and chromatin structure.[6]

A simplified representation of PARP-1's role in DNA repair is shown below:

In Silico Modeling Workflow

A typical in silico workflow to investigate the interaction of this compound with its potential targets would involve molecular docking to predict the binding mode and affinity, followed by molecular dynamics simulations to assess the stability of the protein-ligand complex.

Experimental Protocols

The following sections provide detailed, albeit hypothetical, protocols for the in silico modeling of this compound. These protocols are based on standard practices for similar small molecule inhibitors.[9][10]

Molecular Docking

Objective: To predict the binding pose and estimate the binding affinity of this compound within the active sites of VEGFR-2 and PARP-1.

Methodology:

-

Protein Preparation:

-

Obtain the 3D crystal structures of human VEGFR-2 (e.g., PDB ID: 2OH4) and PARP-1 (e.g., PDB ID: 4ZZZ) from the Protein Data Bank (PDB).

-

Prepare the protein structures by removing water molecules and co-crystallized ligands, adding hydrogen atoms, assigning bond orders, and repairing any missing residues or side chains using software such as Schrödinger's Protein Preparation Wizard or UCSF Chimera.

-

Define the binding site based on the location of the co-crystallized ligand in the original PDB structure. A grid box of appropriate dimensions (e.g., 20 x 20 x 20 Å) should be centered on the binding site.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecular builder such as ChemDraw or MarvinSketch.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Generate possible ionization states at physiological pH (7.4 ± 1.0) using tools like LigPrep in the Schrödinger suite.

-

-

Docking Simulation:

-

Perform molecular docking using software such as AutoDock Vina, Glide (Schrödinger), or GOLD.

-

For a standard precision (SP) docking protocol in Glide, for instance, the ligand would be docked flexibly into the rigid receptor grid.

-

Generate a set of docking poses (e.g., 10-20) and rank them based on the docking score (e.g., GlideScore, AutoDock binding energy).

-

-

Analysis of Results:

-

Visualize the top-ranked docking poses and analyze the protein-ligand interactions, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

-

Compare the predicted binding mode with that of known inhibitors for the respective targets to assess the plausibility of the docking results.

-

Molecular Dynamics (MD) Simulation

Objective: To evaluate the stability of the predicted binding pose of this compound in complex with VEGFR-2 and PARP-1 over time in a simulated physiological environment.

Methodology:

-

System Preparation:

-

Use the best-ranked docked complex from the molecular docking study as the starting structure.

-

Solvate the complex in an explicit water model (e.g., TIP3P) within a periodic boundary box.

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

-

-

Simulation Protocol:

-

Perform the simulation using a molecular dynamics engine like GROMACS, AMBER, or NAMD.

-

Assign a suitable force field for the protein (e.g., AMBER ff14SB) and the ligand (e.g., GAFF2).

-

Minimize the energy of the system to remove any steric clashes.

-

Gradually heat the system to the target temperature (e.g., 300 K) under the NVT (constant volume) ensemble.

-

Equilibrate the system under the NPT (constant pressure) ensemble to ensure the correct density.

-

Run a production simulation for a duration sufficient to observe the stability of the complex (e.g., 100 ns).

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess conformational stability.

-

Calculate the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions of the protein.

-

Analyze the persistence of key protein-ligand interactions (e.g., hydrogen bonds) over the simulation time.

-

Data Presentation

Quantitative data from in silico modeling studies are crucial for comparing different compounds and understanding their potential as drug candidates. The following tables provide a template for summarizing such data.

Table 1: Molecular Docking Results

| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues |

| VEGFR-2 | This compound | - | - |

| VEGFR-2 | Vatalanib (Reference) | - | Cys919, Asp1046, Glu885 |

| PARP-1 | This compound | - | - |

| PARP-1 | Olaparib (Reference) | - | Gly863, Ser904, Tyr907 |

Note: The docking scores and key interacting residues for the target compound are left blank as no specific study has been published. The reference compound data is provided for comparative purposes.

Table 2: Molecular Dynamics Simulation Analysis (100 ns)

| System | Average Protein RMSD (Å) | Average Ligand RMSD (Å) | Key Hydrogen Bond Occupancy (%) |

| VEGFR-2 + Ligand | - | - | - |

| PARP-1 + Ligand | - | - | - |

Note: The values in this table would be derived from the analysis of the MD simulation trajectories.

Conclusion

In silico modeling provides a powerful and cost-effective approach to investigate the therapeutic potential of this compound. Based on its structural similarity to known kinase inhibitors, VEGFR-2 is a highly probable biological target. Molecular docking and molecular dynamics simulations can offer significant insights into its binding mechanism and stability within the VEGFR-2 active site. Furthermore, exploring its potential interaction with other targets like PARP-1 could unveil novel therapeutic applications. The detailed protocols and workflow presented in this guide provide a robust framework for researchers to conduct a thorough computational evaluation of this and other promising phthalazinone derivatives, thereby accelerating the drug discovery and development process.

References

- 1. Vatalanib - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. On PAR with PARP: cellular stress signaling through poly(ADP-ribose) and PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PARP1 - Wikipedia [en.wikipedia.org]

- 8. The Multifactorial Role of PARP-1 in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Elucidating Antiangiogenic Potential of Rauwolfia serpentina: VEGFR-2 Targeting-Based Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one is a heterocyclic compound belonging to the phthalazinone class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. Phthalazinone derivatives have been investigated for their potential as inhibitors of enzymes such as Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor (VEGFR), both of which are crucial targets in oncology. This technical guide provides a comprehensive overview of the available spectroscopic data, a detailed experimental protocol for its synthesis, and a discussion of its potential biological significance.

Spectroscopic Data

Table 1: 1H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.50 | d | 2H | H-2', H-6' (Pyridinyl) |

| ~8.30 | d | 1H | H-8 (Phthalazinonyl) |

| ~7.80-7.95 | m | 2H | H-6, H-7 (Phthalazinonyl) |

| ~7.70 | d | 1H | H-5 (Phthalazinonyl) |

| ~7.25 | d | 2H | H-3', H-5' (Pyridinyl) |

| ~4.30 | s | 2H | -CH2- |

| >10.0 | br s | 1H | N-H (Phthalazinonyl) |

Solvent: DMSO-d6

Table 2: 13C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~160.0 | C=O (Phthalazinonyl) |

| ~150.0 | C-2', C-6' (Pyridinyl) |

| ~148.0 | C-4' (Pyridinyl) |

| ~145.0 | C-4a (Phthalazinonyl) |

| ~135.0 | C-8a (Phthalazinonyl) |

| ~133.0 | C-7 (Phthalazinonyl) |

| ~130.0 | C-6 (Phthalazinonyl) |

| ~128.0 | C-5 (Phthalazinonyl) |

| ~125.0 | C-8 (Phthalazinonyl) |

| ~124.0 | C-3', C-5' (Pyridinyl) |

| ~40.0 | -CH2- |

Solvent: DMSO-d6

Table 3: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C14H11N3O |

| Molecular Weight | 237.26 g/mol |

| Exact Mass | 237.0902 u |

| Predicted m/z (M+H)+ | 238.0975 |

Table 4: Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm-1) | Intensity | Assignment |

| 3200-3000 | Medium, Broad | N-H Stretch |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1660-1680 | Strong | C=O Stretch (Amide) |

| 1600-1450 | Medium-Strong | C=C and C=N Stretching (Aromatic) |

| 1400-1300 | Medium | C-N Stretch |

| 850-750 | Strong | Aromatic C-H Bending |

Experimental Protocols

Synthesis of this compound

A reported two-step synthesis for this compound is outlined below.

Step 1: Synthesis of 2-(pyridin-4-acetyl)benzoic acid

-

Reactants: Phthalide, Sodium methoxide, 4-Picoline

-

Solvent: Methanol

-

Procedure:

-

To a solution of sodium methoxide in methanol, add Phthalide.

-

Add 4-Picoline to the reaction mixture.

-

Heat the mixture at 65 °C for 2.5 hours.

-

After cooling, the reaction is worked up to isolate the intermediate product, 2-(pyridin-4-acetyl)benzoic acid.

-

-

Yield: Approximately 52%.

Step 2: Synthesis of this compound

-

Reactants: 2-(pyridin-4-acetyl)benzoic acid, Hydrazine hydrate

-

Procedure:

-

Treat the 2-(pyridin-4-acetyl)benzoic acid obtained from Step 1 with hydrazine hydrate.

-

Heat the reaction mixture at 110 °C for 8 hours.

-

Upon completion, the reaction mixture is cooled and the product is isolated and purified.

-

-

Yield: Approximately 82%.

Caption: Synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited, the phthalazinone core is a well-established pharmacophore in drug discovery, particularly in the development of PARP and VEGFR inhibitors.

PARP Inhibition Signaling Pathway

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. Phthalazinone-based PARP inhibitors act as competitive inhibitors at the NAD+ binding site of the enzyme.

Caption: Proposed mechanism of action for PARP inhibition.

VEGFR Inhibition Signaling Pathway

Vascular Endothelial Growth Factor Receptors (VEGFRs) are a family of receptor tyrosine kinases that play a pivotal role in angiogenesis, the formation of new blood vessels. Dysregulation of VEGFR signaling is a hallmark of many cancers, as tumors require a blood supply to grow and metastasize. Small molecule inhibitors targeting the ATP-binding site of VEGFR can block its kinase activity, thereby inhibiting downstream signaling pathways involved in endothelial cell proliferation, migration, and survival.

Caption: Simplified VEGFR signaling pathway and point of inhibition.

Conclusion

This compound represents a molecule of interest for further investigation in the field of drug discovery. The provided synthetic protocol offers a clear pathway for its preparation. While definitive, publicly available spectroscopic data remains elusive, the predicted values and structural similarity to known bioactive compounds suggest that this molecule warrants further characterization and biological evaluation, particularly for its potential as a PARP or VEGFR inhibitor. Researchers are encouraged to perform their own analytical characterization upon synthesis.

The Phthalazinone Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phthalazinone core, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid structure and synthetic tractability have allowed for the development of a diverse array of derivatives with a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of the phthalazinone core, with a focus on its applications in oncology, inflammation, and neurodegenerative diseases. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, critical signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the underlying mechanisms and methodologies.

Anticancer Activity of Phthalazinone Derivatives

The phthalazinone scaffold is a cornerstone in the development of targeted anticancer therapies. Derivatives have shown significant efficacy in inhibiting key enzymes involved in cancer cell proliferation and survival, most notably Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

PARP Inhibition

Phthalazinone-based PARP inhibitors, such as the FDA-approved drug Olaparib, have revolutionized the treatment of certain cancers, particularly those with BRCA1/2 mutations. PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs). Inhibition of PARP leads to the accumulation of SSBs, which are converted to more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and cell death through a process known as synthetic lethality.

The Pivotal Role of 4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one has emerged as a critical synthetic intermediate in the field of medicinal chemistry. Its unique structural features make it a valuable building block for the synthesis of a variety of pharmacologically active compounds. This technical guide provides an in-depth overview of its synthesis, chemical properties, and, most notably, its application as a key precursor in the development of targeted therapies, with a particular focus on the synthesis of the PARP inhibitor, Olaparib.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁N₃O | [1][2] |

| Molecular Weight | 237.26 g/mol | [1][2] |

| CAS Number | 107558-48-5 | [1][2] |

| Appearance | Neat | [3] |

| IUPAC Name | 4-(pyridin-4-ylmethyl)-2H-phthalazin-1-one | [1] |

| InChI | InChI=1S/C14H11N3O/c18-14-12-4-2-1-3-11(12)13(16-17-14)9-10-5-7-15-8-6-10/h1-8H,9H2,(H,17,18) | [1] |

| InChIKey | NIQMWTLRDNQDIA-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC=C2C(=C1)C(=O)NN=C2CC3=CC=NC=C3 | [1] |

Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step reaction sequence. A common method involves the reaction of phthalide with 4-picoline followed by cyclization with hydrazine hydrate.

Experimental Protocol:

Step 1: Synthesis of 2-(pyridin-4-ylmethyl)benzoic acid

-

To a solution of sodium methoxide in methanol, phthalide is added.

-

4-Picoline is then added to the reaction mixture.

-

The mixture is heated at 65°C for 2.5 hours.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified to precipitate the product.

-

The crude product is filtered, washed with water, and dried to yield 2-(pyridin-4-ylmethyl)benzoic acid.

-

Yield: Approximately 52%.

Step 2: Synthesis of this compound

-

2-(pyridin-4-ylmethyl)benzoic acid is suspended in a suitable solvent.

-

Hydrazine hydrate (NH₂NH₂·H₂O) is added to the suspension.

-

The reaction mixture is heated at 110°C for 8 hours.

-

After cooling, the precipitate is filtered, washed with a suitable solvent, and dried.

-

The final product, this compound, is obtained as a solid.

-

Yield: Approximately 82%.

Application as a Synthetic Intermediate: The Synthesis of Olaparib

A significant application of this compound is its role as a key intermediate in the synthesis of Olaparib (Lynparza), a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[4][5] The synthetic route involves the conversion of the intermediate to a more complex phthalazinone derivative, which is then coupled with other moieties to yield the final drug substance.

Synthetic Workflow for Olaparib from this compound

Caption: Synthetic pathway from the intermediate to Olaparib.

Experimental Protocols for Olaparib Synthesis:

Step 1: Synthesis of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

-

This key intermediate can be synthesized from this compound through a series of reactions including oxidation and functional group manipulations.[6][7][8][9][10] A scalable process has been reported using phthalhydrazide as a starting material, which undergoes a Negishi coupling reaction.[11]

Step 2: Synthesis of 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one

-

2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (1 equivalent) is suspended in a suitable solvent like dimethylacetamide.[12]

-

A coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is added.[12]

-

N,N-Diisopropylethylamine is added, followed by the addition of 1-Boc-piperazine.[12]

-

The reaction is stirred for several hours at room temperature.

-

The Boc-protected intermediate is then deprotected using a strong acid like concentrated HCl to yield 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one.[12][13][14][15]

-

Yield: Approximately 76%.[16]

Step 3: Synthesis of Olaparib

-

4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one (1 equivalent) is dissolved in a suitable solvent.

-

A base, such as a tertiary amine, is added to the solution.

-

Cyclopropanecarbonyl chloride is added dropwise to the reaction mixture.

-

The reaction is stirred until completion, typically monitored by TLC or LC-MS.

-

The crude product is then purified by recrystallization or column chromatography to afford Olaparib.[16]

-

Overall Yield (from 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid): Approximately 46-51% over multiple steps.[4][5][11]

The Role of Olaparib as a PARP Inhibitor